molecular formula C14H9Cl2N3S2 B15171456 4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine CAS No. 917808-26-5

4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B15171456
CAS No.: 917808-26-5
M. Wt: 354.3 g/mol
InChI Key: UBYXYAZZUPHNMY-UHFFFAOYSA-N
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Description

4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a thiazole ring, a pyrimidine ring, and various substituents including chlorine and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of 2-bromo-1-(3-chlorophenyl)ethanone with thiourea, followed by cyclization. The pyrimidine ring is then introduced through a condensation reaction with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of chlorine atoms can yield a variety of substituted thiazole-pyrimidine derivatives .

Scientific Research Applications

4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrimidine derivatives such as:

Uniqueness

What sets 4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine apart is its unique combination of substituents and the specific arrangement of its thiazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

917808-26-5

Molecular Formula

C14H9Cl2N3S2

Molecular Weight

354.3 g/mol

IUPAC Name

2-chloro-4-(3-chlorophenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole

InChI

InChI=1S/C14H9Cl2N3S2/c1-20-14-17-6-5-10(18-14)12-11(19-13(16)21-12)8-3-2-4-9(15)7-8/h2-7H,1H3

InChI Key

UBYXYAZZUPHNMY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)C2=C(N=C(S2)Cl)C3=CC(=CC=C3)Cl

Origin of Product

United States

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